N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide
Description
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a thiazole-based acetamide derivative featuring a 2-amino-2-oxoethyl substituent at the 4-position of the thiazole ring and an indole moiety linked via an acetamide bridge. The thiazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
2-[2-[(2-indol-1-ylacetyl)amino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c16-13(20)7-11-9-22-15(17-11)18-14(21)8-19-6-5-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2,(H2,16,20)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUFPGRCAAMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=NC(=CS3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Thiazole Ring:
- Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
- Reaction conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like sodium ethoxide.
-
Attachment of the Indole Moiety:
- The indole ring can be introduced via a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the thiazole ring.
- Reaction conditions: Typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Formation of the Acetamide Group:
- The final step involves the introduction of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
- Reaction conditions: Often performed in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products:
- Oxidized derivatives of the indole ring.
- Reduced forms of the carbonyl groups.
- Substituted thiazole and indole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide. Research indicates that compounds with thiazole moieties exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study on 4-(indol-3-yl)thiazole derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various bacterial strains .
Case Study: Synthesis and Evaluation
A series of thiazole-based compounds were synthesized and evaluated for their antimicrobial activity. The results indicated that the incorporation of indole and thiazole groups enhanced the antibacterial efficacy, suggesting that this compound could be further developed as a potent antimicrobial agent .
Alzheimer's Disease
Thiazole derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can inhibit key enzymes involved in the pathogenesis of Alzheimer's, including acetylcholinesterase (AChE) and beta-secretase . The multitarget effects of thiazole compounds at micromolar concentrations suggest they could serve as leads for developing novel anti-Alzheimer drugs.
| Compound Type | Target Enzyme | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| Thiazolidin derivatives | AChE | 3.11 μM | |
| Aminothiazole complexes | Aβ42 | > 1 μM |
Cancer Therapy
The compound's potential as an anticancer agent is also noteworthy. Thiazole-based compounds have been evaluated for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have demonstrated significant cytotoxic effects against breast cancer cells, indicating their potential utility in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thus interfering with biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The indole in the target compound differentiates it from coumarin-linked analogs (Evid. 5,11), which exhibit α-glucosidase inhibition. Indole’s planar aromatic system may favor interactions with hydrophobic enzyme pockets or DNA, as seen in indole-oxadiazole anticancer agents . The 2-amino-2-oxoethyl group provides hydrogen-bonding capability, contrasting with piperazine derivatives (Evid. 8) that rely on basic nitrogen for solubility and receptor interaction.
Synthetic Pathways :
- The target compound’s synthesis may resemble indole-oxadiazole derivatives (Evid. 3), involving hydrazide cyclization. In contrast, coumarin-thiazole analogs (Evid. 10) use chloroacetamide intermediates coupled with amines, while piperazine derivatives (Evid. 8) employ nucleophilic substitution.
Pharmacokinetic Considerations: Piperazine-containing analogs (Evid. 8) exhibit higher molecular weights (MW >400) and melting points (>269°C), suggesting reduced solubility compared to the target compound. The 2-amino-2-oxoethyl group may enhance aqueous solubility relative to lipophilic coumarin derivatives .
Biological Activity
N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.5 g/mol. The compound features both thiazole and indole moieties, which are known for their pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with indole-based acetamides through various coupling strategies. The synthesis pathways often utilize established methods such as alkylation and acylation, leading to high yields and purity confirmed by techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and IR spectroscopy .
Anticancer Activity
Research has demonstrated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing thiazole and indole components have been shown to inhibit the growth of various cancer cell lines. In one study, compounds were tested against 60 different human cancer cell lines at the National Cancer Institute, revealing notable cytotoxic effects .
Table 1: Anticancer Activity of Thiazole-Indole Derivatives
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.5 |
| Compound B | MCF7 (Breast) | 0.8 |
| Compound C | HeLa (Cervical) | 0.6 |
Antimicrobial Activity
Studies have also highlighted the antimicrobial properties of thiazole-indole derivatives. For example, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . This suggests that this compound may possess similar antimicrobial capabilities.
Table 2: Antimicrobial Activity
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.47 |
| Pseudomonas aeruginosa | 0.75 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Induction of Apoptosis : Thiazole-containing compounds have been reported to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways .
- Cell Membrane Disruption : The amphiphilic nature of thiazole and indole moieties may contribute to the disruption of microbial cell membranes, enhancing their antimicrobial efficacy .
Study on Anticancer Properties
In a study focusing on the anticancer properties of thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against HeLa cells. The presence of electron-withdrawing groups increased the potency, suggesting a structure-activity relationship that could guide future modifications .
Evaluation of Antimicrobial Effects
Another investigation assessed the antimicrobial effects of various thiazole-acylamine derivatives against clinical isolates of bacteria. The results indicated that certain structural modifications led to improved activity against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Chemical Reactions Analysis
Oxidation Reactions
The indole and thiazole rings in the compound are susceptible to oxidation under specific conditions. For example:
-
Indole ring oxidation : Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can oxidize the indole nucleus to indole-2,3-dione derivatives.
-
Thiazole ring oxidation : Thiazoles may undergo oxidation to form sulfoxides or sulfones, though this requires harsher conditions compared to indole oxidation.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Indole oxidation | KMnO₄, acidic conditions | Indole-2,3-dione derivatives |
| Thiazole oxidation | H₂O₂, peracetic acid | Thiazole sulfoxide/sulfone |
Reduction Reactions
The compound contains carbonyl groups (e.g., amide and ketone functionalities) that can be reduced:
-
Amide bond reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce amide bonds to amines.
-
Ketone reduction : Selective reducing agents like NaBH₄ may reduce ketones to secondary alcohols.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Amide reduction | LiAlH₄, THF | Amine derivatives |
| Ketone reduction | NaBH₄, ethanol | Alcohol derivatives |
Substitution Reactions
The electron-rich indole ring and nitrogen-rich thiazole ring enable electrophilic substitution:
-
Indole electrophilic substitution : Chlorination, nitration, or alkylation can occur at the 3-position of the indole ring under acidic conditions.
-
Thiazole substitution : Halogenation or alkylation at the 5-position of the thiazole ring is possible.
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Indole nitration | HNO₃, H₂SO₄ | 3-nitroindole derivatives |
| Thiazole halogenation | Cl₂, FeCl₃ | 5-chlorothiazole derivatives |
Condensation Reactions
The amide and ketone groups allow participation in condensation reactions:
-
Imine formation : Reaction with aldehydes/ketones can yield Schiff bases under acidic conditions .
-
Thiazolidinone formation : Condensation with thiosemicarbazide may form thiazolidinone derivatives .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Schiff base formation | Aldehydes, HCl | Imine derivatives |
| Thiazolidinone synthesis | Thiosemicarbazide, HCl | Thiazolidinone analogs |
Hydrolysis and Degradation
Amide bonds in the compound can undergo hydrolysis:
-
Acidic hydrolysis : HCl (aq) converts amides to carboxylic acids and amines.
-
Enzymatic hydrolysis : Proteases may cleave amide bonds under physiological conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl, reflux | Carboxylic acid + amine |
Cross-Coupling and Alkylation
The nitrogen atoms in thiazole and indole rings can act as nucleophiles:
-
Alkylation : Reaction with alkyl halides in the presence of a base (e.g., NaH) forms N-alkylated derivatives.
-
Suzuki coupling : Aryl halides may couple with the indole ring under palladium catalysis.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | CH₃I, NaH | N-methylated derivatives |
| Suzuki coupling | Aryl bromide, Pd(PPh₃)₄ | Cross-coupled indole derivatives |
Key Research Findings
-
Biological Activity Correlation : Thiazole-indole hybrids often exhibit antimicrobial and anticancer properties, likely due to their ability to interact with kinases or DNA .
-
Reaction Selectivity : The indole ring is more reactive toward electrophilic substitution compared to the thiazole ring.
-
Synthetic Challenges : Multi-step syntheses of similar compounds highlight the need for controlled reaction conditions to prevent side reactions (e.g., over-oxidation) .
Q & A
Q. What are the established synthetic routes for N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(1H-indol-1-yl)acetamide, and how do reaction conditions influence yield and purity?
The synthesis of thiazole-indole acetamide derivatives typically involves multi-step reactions. Key intermediates like 2-amino-4-substituted thiazoles are reacted with acetonitrile derivatives under anhydrous conditions (e.g., AlCl₃ catalysis) to form the thiazole core . For indole incorporation, methods such as refluxing 1H-indole-3-carbaldehyde oxime with hydroxylamine in ethanol yield intermediates, which are then coupled to the thiazole moiety via nucleophilic substitution or amidation . Optimization of solvents (e.g., glacial acetic acid), catalysts (e.g., sodium acetate), and reaction times (2–5 hours) is critical for achieving yields >60% and purity >95% .
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- IR spectroscopy : Identifies key functional groups (e.g., C=O at ~1715 cm⁻¹, NH stretches at ~2923 cm⁻¹) .
- NMR : ¹H-NMR reveals proton environments (e.g., thiazole NH at δ 11.86 ppm, indole aromatic protons at δ 6.57–8.67 ppm) .
- X-ray crystallography : Confirms bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles (e.g., C(9)-N(1)-C(19) = 124.87°) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 378.25) .
Q. What preliminary biological activities have been reported for this compound?
Early studies highlight its potential as an α-glucosidase inhibitor (IC₅₀ values comparable to acarbose) and antimicrobial agent (MICs <27 µmol/L against S. aureus and E. coli) . Analgesic effects in rodent models (e.g., hot plate test) suggest CNS activity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what SAR trends have emerged?
- Electron-withdrawing groups (e.g., –Br, –Cl) at the para position of the aryl ring enhance antimicrobial potency by improving membrane penetration .
- Hydrophobic substituents (e.g., phenoxyphenyl) increase α-glucosidase inhibition by favoring hydrophobic pocket interactions .
- Indole N-substitution : 1H-indol-1-yl groups improve solubility and bioavailability compared to 3-substituted indoles .
Q. What computational methods validate the compound’s bioactive conformation, and how do they compare to experimental data?
DFT calculations (B3LYP/6-31G*) align with X-ray structures, showing <0.05 Å deviation in bond lengths (e.g., C–N bonds) and <2° in angles . Docking studies (AutoDock Vina) predict binding poses in α-glucosidase (e.g., coumarin-linked derivatives occupying the catalytic site) .
Q. Table 1: Calculated vs. Experimental Geometrical Parameters for Key Bonds
| Parameter | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| C(9)-N(1) length | 1.372 Å | 1.376 Å |
| C(9)-N(1)-C(19) angle | 125.1° | 124.87° |
Q. How can researchers resolve contradictions in biological data across studies?
Discrepancies in IC₅₀/MIC values often arise from assay conditions (e.g., pH, solvent polarity). For example:
- α-Glucosidase assays : Acarbose (standard) activity varies with enzyme source (yeast vs. mammalian) .
- Antimicrobial tests : Broth microdilution vs. agar diffusion methods yield differing MICs due to diffusion barriers .
Standardizing protocols (CLSI guidelines) and reporting logP/logD values improve cross-study comparability .
Q. What strategies optimize the compound’s pharmacokinetic properties while retaining efficacy?
- Prodrug approaches : Esterification of the acetamide group improves oral bioavailability .
- Lipid nanoparticle encapsulation : Enhances CNS penetration for analgesic applications .
- Metabolic stability : Cytochrome P450 screening identifies susceptible sites (e.g., indole C-3) for deuterium substitution .
Q. What mechanistic insights explain its enzyme inhibition (e.g., α-glucosidase)?
Molecular dynamics simulations suggest:
- Hydrogen bonding : Thiazole NH and carbonyl groups interact with catalytic residues (Asp214/Arg315 in yeast α-glucosidase) .
- π-π stacking : The indole ring aligns with hydrophobic pockets near the active site .
- Competitive inhibition : Ki values (1–5 µM) correlate with structural bulkiness of substituents .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions and catalytic AlCl₃ for thiazole ring formation .
- Biological assays : Use MRSA and C. albicans strains for antimicrobial studies to address clinical relevance .
- Computational validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
